![molecular formula C10H14N2O2 B13794107 2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
2-Amino-5-[(dimethylamino)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-[(dimethylamino)methyl]benzoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(dimethylamino)methyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of toluene to form 2-nitrotoluene, followed by reduction to 2-aminotoluene. The next step involves the introduction of the dimethylamino group through a Mannich reaction, which combines formaldehyde and dimethylamine with the aromatic ring. Finally, the carboxylation of the resulting compound yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-[(dimethylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-[(dimethylamino)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-[(dimethylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The dimethylamino group can also participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylbenzoic acid: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
5-Methylanthranilic acid: Similar structure but without the dimethylamino group.
6-Amino-m-toluic acid: Another related compound with variations in the position of functional groups.
Uniqueness
2-Amino-5-[(dimethylamino)methyl]benzoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-amino-5-[(dimethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)6-7-3-4-9(11)8(5-7)10(13)14/h3-5H,6,11H2,1-2H3,(H,13,14) |
Clave InChI |
JURUFHHOBMXFNJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=C(C=C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
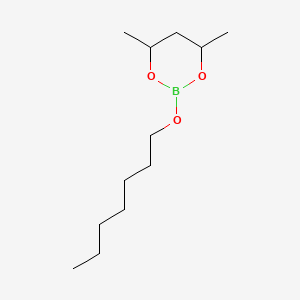

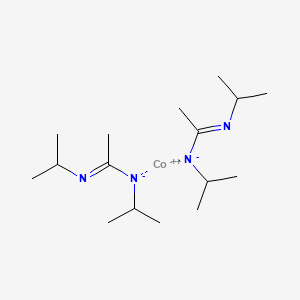
![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
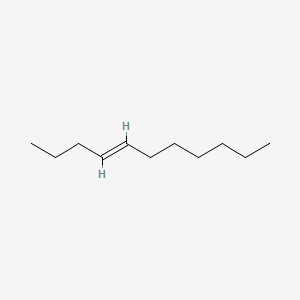
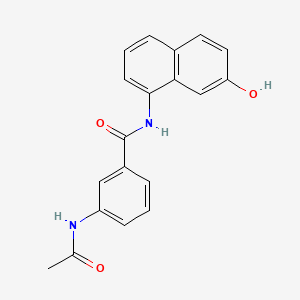

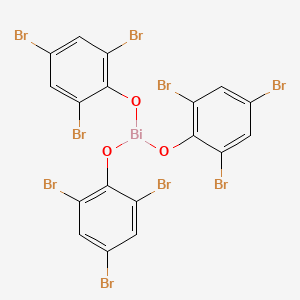

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
